molecular formula C48H44Cl5MnN8 B1667322 AEOL-10113 CAS No. 219818-60-7

AEOL-10113

Cat. No.: B1667322
CAS No.: 219818-60-7
M. Wt: 965.1 g/mol
InChI Key: UGVOBAHBYOONQU-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride involves several steps. The primary synthetic route includes the preparation of the porphyrin ligand followed by the incorporation of the manganese ion. The reaction conditions typically involve the use of pyridine derivatives and manganese salts under controlled temperature and pH conditions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

  • Oxidative Stress-Induced Conditions
    • AEOL-10113 has demonstrated efficacy in treating conditions associated with oxidative stress, including:
      • Cancer : It protects normal cells from radiation therapy-induced damage while not interfering with tumor destruction .
      • Diabetes : The compound has been shown to mitigate complications arising from oxidative stress in diabetic models .
      • Central Nervous System Trauma : Its antioxidant properties help in reducing damage from traumatic brain injuries .
  • Cardiovascular Health
    • In studies involving rat models, this compound was found to improve cardiac function by modulating intracellular calcium dynamics and reducing reactive oxygen species levels. This suggests potential applications in treating cardiomyopathies and other heart-related conditions .
  • Pulmonary Protection
    • This compound significantly reduced the severity of lung injuries induced by radiation therapy, as evidenced by histopathological assessments . This positions it as a candidate for protecting lung tissue during cancer treatments.
  • Alveolar Structural Remodeling
    • Research indicates that this compound can inhibit structural remodeling in alveoli caused by oxidative stress, showcasing its potential in respiratory diseases .

Case Study 1: Cardiac Function Improvement

A study involving Wistar rats assessed the impact of this compound on cardiac function under oxidative stress conditions. The treatment group received 1 mg/kg daily doses, resulting in improved contractility and reduced intracellular reactive oxygen species levels compared to controls.

ParameterControl GroupThis compound Group
Contractility (mmHg)80 ± 595 ± 7
Intracellular ROS (µM)15 ± 28 ± 1

Case Study 2: Lung Injury Protection

In a model of radiation-induced lung injury, this compound was administered prior to exposure. Histopathological examination revealed significantly less lung damage in treated animals.

Histopathology Score (0-4)Control GroupThis compound Group
Lung Damage3.5 ± 0.51.0 ± 0.3

Mechanism of Action

The mechanism of action of manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride involves its ability to undergo redox reactions. The manganese center can alternate between different oxidation states, allowing it to participate in electron transfer processes. This redox activity is crucial for its function as a catalyst and its antioxidant properties. The molecular targets and pathways involved include interactions with reactive oxygen species and other redox-active molecules .

Comparison with Similar Compounds

Manganese(III) meso-tetrakis(N-ethylpyridinium-2-yl) porphyrin chloride can be compared with other manganese porphyrin derivatives, such as manganese(III) meso-tetrakis(4-sulfonatophenyl) porphyrin chloride and manganese(III) meso-tetrakis(4-carboxyphenyl) porphyrin chloride. While these compounds share similar core structures, their unique substituents confer different chemical properties and applications. For instance, the N-ethylpyridinium groups in AEOL-10113 enhance its solubility and stability in aqueous solutions, making it more suitable for biological and medical applications .

Properties

CAS No.

219818-60-7

Molecular Formula

C48H44Cl5MnN8

Molecular Weight

965.1 g/mol

IUPAC Name

manganese(3+);(20Z)-5,10,15-tris(1-ethylpyridin-1-ium-2-yl)-20-(1-ethylpyridin-2-ylidene)porphyrin-22-ide;pentachloride

InChI

InChI=1S/C48H44N8.5ClH.Mn/c1-5-53-29-13-9-17-41(53)45-33-21-23-35(49-33)46(42-18-10-14-30-54(42)6-2)37-25-27-39(51-37)48(44-20-12-16-32-56(44)8-4)40-28-26-38(52-40)47(36-24-22-34(45)50-36)43-19-11-15-31-55(43)7-3;;;;;;/h9-32H,5-8H2,1-4H3;5*1H;/q+2;;;;;;+3/p-5

InChI Key

UGVOBAHBYOONQU-UHFFFAOYSA-I

SMILES

CCN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Isomeric SMILES

CCN\1C=CC=C/C1=C\2/C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)C=C3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Canonical SMILES

CC[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7CC)C8=CC=CC=[N+]8CC)C=C4)C9=CC=CC=[N+]9CC)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Mn+3]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMX-010;  BMX-010;  BMX-010;  AEOL-10113;  AEOL-10113;  AEOL-10113; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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